4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride
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Overview
Description
4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminoethoxy group, an ethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the reaction of 3-ethylbenzene-1-sulfonyl chloride with 2-aminoethanol under basic conditions to introduce the aminoethoxy group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethoxy group can yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with target molecules, while the sulfonamide group can interact with active sites, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethoxy)benzoic acid hydrochloride
- 2-(2-Aminoethoxy)ethanol
- Aminoethoxyvinylglycine hydrochloride
Uniqueness
4-(2-Aminoethoxy)-3-ethylbenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research applications.
Properties
IUPAC Name |
4-(2-aminoethoxy)-3-ethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-2-8-7-9(16(12,13)14)3-4-10(8)15-6-5-11;/h3-4,7H,2,5-6,11H2,1H3,(H2,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSOJMUIUIRYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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